

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B093056

[Get Quote](#)

An In-Depth Technical Guide to **1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione**: A Keystone Reagent in Modern Bioconjugation and Drug Development

Abstract

This technical guide provides a comprehensive analysis of **1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione**, a substituted N-phenylmaleimide derivative of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, and critically examine its primary application as a covalent linker for bioconjugation. The narrative emphasizes the mechanistic underpinnings of its thiol-selective reactivity, the causality behind its utility in creating advanced therapeutics like antibody-drug conjugates (ADCs), and the inherent challenges related to conjugate stability. Furthermore, this guide delves into the broader pharmacological potential of the pyrrole-2,5-dione scaffold, offering field-proven insights for professionals engaged in the design and synthesis of novel therapeutic agents.

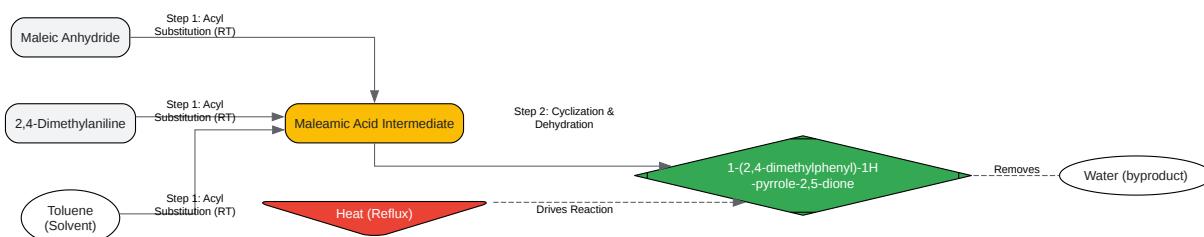
Core Identity and Physicochemical Properties

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione, commonly known as N-(2,4-dimethylphenyl)maleimide, is a small molecule built upon a maleimide core. The maleimide group—a five-membered heterocyclic dione—is an electrophilic alkene, making it a highly reactive Michael acceptor. The key feature of this specific derivative is the N-substitution with a 2,4-dimethylphenyl group. This aromatic substituent imparts significant lipophilicity and steric

bulk, which modulates the compound's solubility, reaction kinetics, and the stability of its downstream products.

Table 1: Key Identifiers and Properties

Property	Value	Source
CAS Number	1080-52-0	[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[2] [3]
Molecular Weight	201.22 g/mol	[2] [3]
Canonical SMILES	Cc1ccc(c(C)c1)N2C(=O)C=CC 2=O	[3]
InChI Key	LWFUFCYGHRLDH- UHFFFAOYSA-N	[3]
Synonyms	N-(2,4- dimethylphenyl)maleimide, 1- (2,4-Xylyl)-1H-pyrrole-2,5- dione	
Appearance	Off-white to yellow crystalline solid (typical)	


Synthesis and Characterization: A Methodological Overview

The synthesis of N-substituted maleimides is well-established, most commonly proceeding via a two-step, one-pot condensation reaction known as the Paal-Knorr synthesis.[\[4\]](#)[\[5\]](#) This approach offers high yields and purity with readily available starting materials.

Principle of Synthesis: The Paal-Knorr Reaction

The reaction involves the condensation of a primary amine (2,4-dimethylaniline) with an anhydride (maleic anhydride). The process first forms the corresponding maleamic acid intermediate via nucleophilic acyl substitution. Subsequently, an acid-catalyzed intramolecular

cyclization and dehydration yields the final N-substituted maleimide. The choice of a non-polar solvent like toluene or xylene is critical as it allows for the azeotropic removal of water, which drives the final cyclization step to completion.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of N-aryl maleimides.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating procedure for synthesizing N-(2,4-dimethylphenyl)maleimide.

- **Reagent Preparation:** In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).
- **Amine Addition:** Slowly add 2,4-dimethylaniline (1.0 eq) dropwise to the stirred solution at room temperature. **Causality:** This initial reaction is exothermic and forms the maleamic acid intermediate. Slow addition prevents overheating.
- **Cyclization:** To the resulting slurry, add acetic anhydride (1.5 eq) and sodium acetate (0.2 eq). **Causality:** Acetic anhydride acts as a dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization.

- **Reflux:** Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Workup and Isolation:** Cool the mixture to room temperature and pour it into ice-cold water to precipitate the product. Filter the solid precipitate, wash thoroughly with water and cold ethanol to remove unreacted starting materials and byproducts.
- **Purification and Validation:** Recrystallize the crude product from an ethanol/water mixture to yield a pure crystalline solid. The final product's identity and purity must be confirmed by:
 - ^1H and ^{13}C NMR Spectroscopy: To verify the chemical structure and absence of impurities.
 - Mass Spectrometry (MS): To confirm the molecular weight ($m/z = 201.22$).
 - Melting Point Analysis: To compare against the literature value as a measure of purity.

The Core Application: Thiol-Selective Bioconjugation

The paramount utility of N-(2,4-dimethylphenyl)maleimide in drug development lies in its ability to covalently link molecules to proteins, peptides, or other biomolecules through a highly selective reaction with thiol groups.

Mechanism of Action: The Michael Addition

The electron-deficient double bond in the maleimide ring is a potent Michael acceptor. It reacts specifically with nucleophilic thiol groups, such as the side chain of cysteine residues, under mild physiological conditions (pH 6.5-7.5). This reaction, known as a Michael addition or thiol-maleimide ligation, forms a stable carbon-sulfur bond, resulting in a thiosuccinimide adduct.^[6] ^[7]

Expertise Insight: The reaction is highly selective for thiols over other nucleophilic groups like amines (e.g., lysine) at neutral pH because the thiolate anion (R-S^-) is a much softer and more potent nucleophile for this type of conjugate addition compared to the unprotonated amine (R-NH_2).

Caption: Thiol-Maleimide Michael addition reaction mechanism.

Application in Antibody-Drug Conjugates (ADCs)

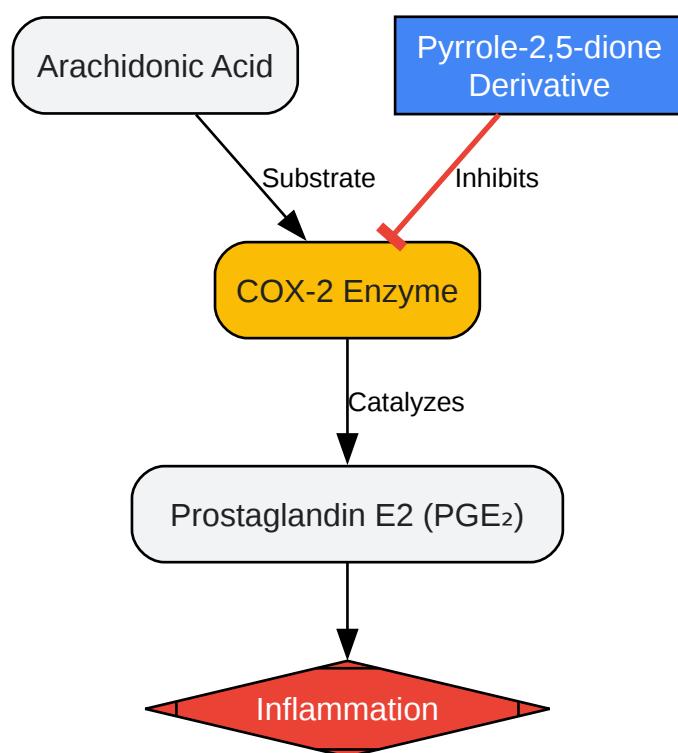
This chemistry is the cornerstone of many modern ADCs.^{[7][8]} A potent cytotoxic drug is first functionalized with a maleimide linker, such as N-(2,4-dimethylphenyl)maleimide. This drug-linker construct is then reacted with a monoclonal antibody (mAb) that targets a specific cancer cell antigen. The maleimide selectively attaches the drug to cysteine residues on the antibody, often those generated by the gentle reduction of interchain disulfide bonds. The resulting ADC can then selectively deliver the cytotoxic payload to tumor cells, minimizing systemic toxicity.

The Challenge: Conjugate Instability and the Retro-Michael Reaction

While the thiosuccinimide bond is relatively stable, it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.^[8] In vivo, the high concentration of glutathione (GSH) in plasma can lead to thiol exchange, where GSH displaces the antibody, causing premature release of the drug before it reaches the target site.

Trustworthiness Insight: This instability is a critical parameter to assess during drug development. Assaying the stability of an ADC in human plasma *ex vivo* is a standard, self-validating step to predict its *in vivo* performance.

A leading strategy to overcome this instability involves promoting the hydrolysis of the thiosuccinimide ring to a more stable maleamic acid ring structure, which is no longer susceptible to the retro-Michael reaction. This can be facilitated by designing linkers that position a basic functional group to catalyze the hydrolysis.^[8]


Broader Pharmacological Relevance of the Pyrrole-2,5-dione Scaffold

Beyond bioconjugation, the core pyrrole-2,5-dione structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.

- **Anti-inflammatory Activity:** Several N-phenyl-substituted pyrrole-2,5-dione derivatives have been shown to be potent inhibitors of prostaglandin E2 (PGE₂) production in macrophage

cell lines.[9][10] This effect is often mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design.

- Cholesterol Absorption Inhibition: Studies have identified novel pyrrole-2,5-dione derivatives that act as cholesterol absorption inhibitors. These compounds can suppress the formation of macrophage-derived foam cells, a critical event in the pathology of atherosclerosis.[11]
- Antimicrobial and Antitumor Properties: The scaffold has also been explored for its potential in developing antimicrobial and antitumor agents, highlighting its versatility.[12]

[Click to download full resolution via product page](#)

Caption: Inhibition of the COX-2 pathway by pyrrole-2,5-dione derivatives.

Conclusion and Future Perspectives

1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione is far more than a simple chemical reagent; it is an enabling tool in the sophisticated field of targeted drug delivery. Its utility is grounded in the predictable and highly selective nature of thiol-maleimide chemistry. While challenges such as conjugate stability require innovative linker design, the fundamental reactivity of the maleimide core remains a gold standard for bioconjugation. For drug development professionals, a deep

understanding of its synthesis, reactivity, and potential liabilities is essential for harnessing its full potential. Future research will likely focus on next-generation maleimides with enhanced stability and tailored pharmacokinetic properties, further cementing the role of this versatile scaffold in the creation of precision medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]
- 2. Compound 1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione - Chemdiv [chemdiv.com]
- 3. GSRS [precision.fda.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b093056#1-2-4-dimethylphenyl-1h-pyrrole-2-5-dione-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com